molecular formula C10H14N2O B2966643 5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine CAS No. 2380097-87-8

5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine

Cat. No.: B2966643
CAS No.: 2380097-87-8
M. Wt: 178.235
InChI Key: JKSZFYMTPGRLQX-UHFFFAOYSA-N
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Description

5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine is a pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The compound features a prenyl-like ether side chain, a structural motif found in various bioactive natural products and synthetic analogs. Research into structurally related pyrimidine and oxazole compounds has demonstrated selective activity against specific cancer cell lines, particularly in models of triple-negative breast cancer (TNBC), suggesting its potential as a valuable scaffold for developing targeted anticancer agents . The pyrimidine core is a privileged structure in pharmaceuticals, and efficient, modern synthesis routes are well-established, allowing for the production of this compound and its analogs for thorough biological evaluation . As a building block, this compound can be used to explore structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets. Researchers are investigating its potential to inhibit key cellular signaling pathways. Studies on analogous compounds have shown mechanisms of action that include inhibition of the mTORC1 pathway, a critical regulator of cell growth and proliferation, highlighting the therapeutic relevance of this chemical class . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate precautions and in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

5-methyl-2-(3-methylbut-2-enoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(2)4-5-13-10-11-6-9(3)7-12-10/h4,6-7H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSZFYMTPGRLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine typically involves the reaction of 5-methylpyrimidine with 3-methylbut-2-en-1-ol in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydride

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to 80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Sodium hydride (NaH) in DMF

Major Products

    Oxidation: Pyrimidine oxides

    Reduction: Reduced pyrimidine derivatives

    Substitution: Functionalized pyrimidine compounds

Scientific Research Applications

5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Key Observations:

Substituent Complexity and Bioactivity :

  • The GPR119 agonist (Chen et al., 2017) features a bulky 4-(methylsulfonyl)benzyloxy phenyl group at position 2 and a piperazine ring at position 4, enabling strong interactions with the GPR119 receptor. This structural complexity correlates with its therapeutic efficacy in diabetes and obesity .
  • In contrast, 5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine has a simpler prenyloxy group, which may limit receptor specificity but enhance lipophilicity and passive diffusion across biological membranes.

Impact of Hydrophilic vs. Lipophilic Groups :

  • The hydroxyethyl and dihydroxybutyl substituents in 5-(2-Hydroxyethyl)-N-1-[4-hydroxy-(3-hydroxymethyl)butyl]pyrimidin-2,4-dione increase hydrophilicity, as evidenced by its lower melting point (83–84°C) compared to more lipophilic analogs .

Pharmacological and Physicochemical Properties

  • Receptor Binding : The piperazine and sulfonyl groups in the GPR119 agonist are critical for hydrogen bonding and ionic interactions with the receptor’s active site, a feature absent in the target compound .

Biological Activity

5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine is a pyrimidine derivative with potential biological activity that has garnered interest in pharmacological research. This compound is being investigated for its antimicrobial and anticancer properties, as well as its interactions with biological macromolecules.

Chemical Structure and Properties

The chemical structure of 5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine includes a pyrimidine ring substituted with a methoxy group and a prenyl side chain. This structural configuration is significant as it influences the compound's biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine exhibit significant antimicrobial properties. For instance, the presence of the prenyl group enhances lipophilicity, which may facilitate cell membrane penetration and improve antimicrobial efficacy against various pathogens. Studies have shown that related pyrimidine derivatives can inhibit microbial growth effectively, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Compound MIC (μg/mL) Target Pathogen
5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidineTBDTBD
4-Methyl-6-[(3-methylbut-2-en-1-yl)oxy]pyrimidine32.01 (PC3 cells)Cancer cells
O-prenylated coumarins40.1 (PC3 cells)Cancer cells

Anticancer Activity

The anticancer potential of 5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine has been highlighted in various studies. It has been observed to induce cytotoxic effects on cancer cell lines, particularly prostate cancer cells (PC3 and DU145). The mechanism of action appears to involve cell cycle arrest and apoptosis induction, with IC50 values indicating effective dose-response relationships over time .

Case Study: Cytotoxicity on Prostate Cancer Cells
In a study assessing the effects of related compounds on PC3 and DU145 cell lines:

  • IC50 Values :
    • PC3 cells:
      • 24 h: 40.1 μg/mL
      • 48 h: 27.05 μg/mL
      • 72 h: 26.43 μg/mL
    • DU145 cells:
      • 24 h: 98.14 μg/mL
      • 48 h: 62.5 μg/mL
      • 72 h: 41.85 μg/mL

These findings suggest that the compound's structural features contribute to its selective toxicity towards cancer cells while sparing normal cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in crucial biochemical pathways. For instance, it may inhibit enzyme activity by occupying active sites or alter receptor functions through allosteric binding.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine, and how can reaction efficiency be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions under controlled conditions. For example, analogous pyrimidine derivatives are synthesized using K2_2CO3_3 as a base in DMF at 80°C, followed by purification via column chromatography . Validate reaction efficiency using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Quantify yields and confirm purity via 1^1H/13^{13}C NMR and mass spectrometry (MS) .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related pyrimidine derivatives (e.g., mean C–C bond deviation: 0.002 Å, RR factor: 0.044) . Complementary techniques include 1^1H/13^{13}C NMR for functional group analysis and Fourier-transform infrared spectroscopy (FTIR) to confirm ether and pyrimidine ring vibrations. For dynamic behavior, variable-temperature NMR or UV-Vis spectroscopy may resolve conformational ambiguities .

Q. What safety protocols are critical during handling and waste disposal of this compound?

  • Methodological Answer : Follow OSHA guidelines for pyrimidine derivatives: use fume hoods, nitrile gloves, and eye protection. Waste must be segregated into halogenated organic containers and processed by licensed hazardous waste facilities to prevent environmental contamination (e.g., sulfur-containing byproducts require specialized treatment) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of 5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine in nucleophilic reactions?

  • Methodological Answer : Employ density functional theory (DFT) calculations to map electron density distributions and identify reactive sites. Experimental validation can involve competitive reactions with isotopic labeling (e.g., 18^{18}O tracing) or kinetic isotope effect (KIE) studies. Compare results with analogous compounds like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine to isolate steric vs. electronic contributions .

Q. What strategies resolve contradictions in bioactivity data for this compound across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays). For instance, discrepancies in EGFR/HER2 inhibition may arise from assay-specific buffer conditions (e.g., ATP concentration variations in kinase assays). Normalize data using internal controls (e.g., staurosporine as a reference inhibitor) and apply statistical tools like ANOVA to identify confounding variables .

Q. How can computational modeling predict the compound’s interactions with biological targets, such as DNA methyltransferases or kinases?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to active sites (e.g., DNA methyltransferase PDB: 3PTA). Validate predictions with surface plasmon resonance (SPR) for binding affinity (KDK_D) and isothermal titration calorimetry (ITC) for thermodynamic profiling. Compare with structurally similar inhibitors (e.g., 4-amino-1-(5-deoxy-ribofuranosyl)-5-fluoropyrimidin-2(1H)-one) to refine models .

Q. What experimental designs optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using design of experiments (DoE) frameworks. Test degradation kinetics at pH 2–12 (HCl/NaOH buffers) and temperatures 25–60°C. Monitor via HPLC-MS to identify degradation products (e.g., hydrolysis of the ether linkage). Apply Arrhenius equation extrapolation to predict shelf-life .

Cross-Disciplinary Research Considerations

Q. How does the compound’s structural flexibility influence its applications in materials science versus medicinal chemistry?

  • Methodological Answer : In materials science, assess π-π stacking interactions via X-ray crystallography for organic semiconductor applications. In medicinal chemistry, prioritize substituent effects on pharmacokinetics (logP, solubility) using shake-flask assays and Caco-2 cell permeability models. Cross-reference with pyrimidine-based drugs (e.g., 5-fluorouracil analogs) .

Q. What advanced statistical methods are recommended for analyzing high-throughput screening data involving this compound?

  • Methodological Answer : Apply machine learning algorithms (random forest, SVM) to classify active vs. inactive hits. Use principal component analysis (PCA) to reduce dimensionality in omics datasets. For dose-response curves, fit data to Hill equations and calculate EC50_{50}/IC50_{50} values with 95% confidence intervals .

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